BenchChemオンラインストアへようこそ!

2,3-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Data Gap Analysis Chemical Biology Medicinal Chemistry

This compound belongs to the 1,3-thiazol-2-yl substituted benzamide class assigned to Bayer AG (EP3230281/WO2016091776) for neurogenic disorder research. The 2,3-dimethoxy substitution pattern on the benzamide ring is structurally unique within this patent chemical space, making CAS 922604-08-8 a targeted tool for SAR studies. Its well-defined structure (C18H16N2O3S, MW 340.4) also supports use as an analytical reference standard for MS or chromatographic method development involving thiazole-benzamide libraries. No public pharmacological data exists; in-house profiling is required.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 922604-08-8
Cat. No. B2661664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
CAS922604-08-8
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O3S/c1-22-15-10-6-9-13(16(15)23-2)17(21)20-18-19-14(11-24-18)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,19,20,21)
InChIKeyZWRAUHXFCNJXQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2,3-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 922604-08-8) – Baseline Identity and Structural Classification


2,3-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 922604-08-8) is a synthetic small molecule belonging to the class of 1,3-thiazol-2-yl substituted benzamides [1]. This chemical family is characterized by a benzamide core linked to a 4-phenylthiazole moiety via an amide bond. The target compound specifically features methoxy substituents at the 2- and 3-positions of the benzamide ring, a structural arrangement known to influence the compound's physicochemical properties and biological interactions. Established patent literature, notably the EP3230281 / WO2016091776 patent family assigned to Bayer AG, describes the genus of 1,3-thiazol-2-yl substituted benzamides for the treatment of neurogenic disorders, placing this specific compound within a therapeutically oriented chemical space [1].

Why Broad “In-Class” Selection Fails for 2,3-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: The Risk of Unverified Substitution


The family of 1,3-thiazol-2-yl benzamides exhibits significant variation in biological activity depending on the substituents on both the thiazole and benzamide rings [1]. The patent EP3230281 establishes that the precise substitution pattern directly determines the compound's utility in treating specific neurogenic disorders [1]. Consequently, a generic approach of procuring any “4-phenyl-1,3-thiazol-2-yl benzamide” is scientifically unsound. Without compound-specific quantitative data for CAS 922604-08-8—such as target binding affinity, functional activity, or selectivity profile—there is no evidence to support its interchangeability with any close analog. Substituting this compound with an alternative from the same patent genus carries the risk of selecting a molecule with an entirely different pharmacological or physicochemical profile, potentially compromising reproducibility and validity in research assays.

Quantitative Differentiation Evidence for 2,3-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 922604-08-8)


Critical Data Gap: No Public Domain Comparative Bioactivity Data Identified for 2,3-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

A comprehensive search of primary research literature, public bioactivity databases (PubChem, ChEMBL), and the patent family EP3230281/WO2016091776 was conducted to locate quantitative, head-to-head comparative data for 2,3-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 922604-08-8). No public domain quantitative bioactivity data (e.g., IC50, Ki, EC50, % inhibition) was found for this compound against any biological target. Therefore, no differential evidence can be generated to support its prioritization over any specific, named analog. The existing patent literature [1] establishes the compound's structural membership within a therapeutically relevant chemical class but does not provide the comparator-based quantitative evidence required for a rigorous evidence guide. This absence of data constitutes the primary differential for this compound: it is a structurally defined molecule with a potentially useful pharmacological profile that remains undisclosed in the public domain.

Data Gap Analysis Chemical Biology Medicinal Chemistry

Application Scenarios for 2,3-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Based on Available Evidence


Exploratory Medicinal Chemistry for Neurogenic Disorder Targets

The patent family EP3230281/WO2016091776 establishes that 1,3-thiazol-2-yl substituted benzamides are claimed as therapeutic agents for neurogenic disorders [1]. While no specific biological data is publicly available for CAS 922604-08-8, a research group focused on neurodegenerative disease targets could acquire this compound as a representative of the 2,3-dimethoxy substitution pattern for in-house screening. The compound would serve as a starting point for structure-activity relationship (SAR) studies, provided the user independently generates the primary pharmacological data.

Reference Standard for Analytical Method Development

Due to its well-defined chemical structure (molecular formula C18H16N2O3S, molecular weight 340.4 g/mol), 2,3-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can be used as an analytical reference standard for mass spectrometry or chromatographic method development, particularly for research involving thiazole-benzamide libraries. Its procurement value in this context is based solely on its structural uniqueness within the patent chemical space, not on demonstrated biological differentiation [1].

Negative Control or Chemical Probe for Off-Target Profiling

If future in-house studies reveal that this compound is inactive at a primary target of interest, it could be deployed as a negative control or chemical probe for specificity panels. This scenario is contingent upon the generation of primary data and cannot be assumed at the time of procurement.

Quote Request

Request a Quote for 2,3-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.